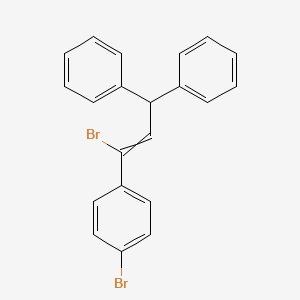
1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons. This compound is characterized by the presence of two bromine atoms and a diphenylprop-1-enyl group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-(1-bromo-3,3-diphenylprop-1-enyl)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a benzenonium intermediate, followed by the removal of a proton to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from benzene derivatives. The process includes Friedel-Crafts alkylation to introduce the diphenylprop-1-enyl group, followed by bromination to attach the bromine atoms at specific positions on the benzene ring .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine-substituted positions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine yields brominated derivatives, while nucleophilic substitution with NaOH can produce phenol derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene involves its interaction with various molecular targets through electrophilic and nucleophilic reactions. The compound’s bromine atoms and aromatic structure allow it to participate in a range of chemical transformations, influencing the pathways and intermediates formed during reactions .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-iodobenzene: This compound also contains a bromine atom attached to a benzene ring but differs in the presence of an iodine atom instead of a second bromine.
4-Bromo-2-nitrotoluene: This compound has a bromine atom and a nitro group attached to the benzene ring, offering different reactivity and applications.
Uniqueness: 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene is unique due to its specific substitution pattern and the presence of the diphenylprop-1-enyl group.
Eigenschaften
Molekularformel |
C21H16Br2 |
|---|---|
Molekulargewicht |
428.2 g/mol |
IUPAC-Name |
1-bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene |
InChI |
InChI=1S/C21H16Br2/c22-19-13-11-18(12-14-19)21(23)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H |
InChI-Schlüssel |
UWSXSYDPVLHLHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C=C(C2=CC=C(C=C2)Br)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


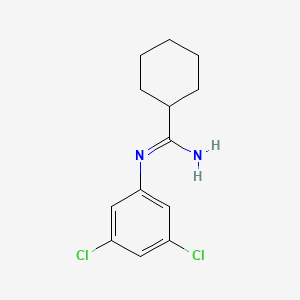
![Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)
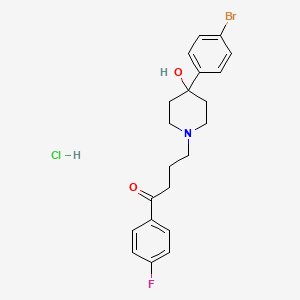
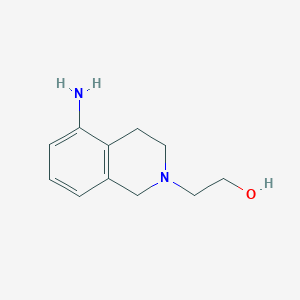
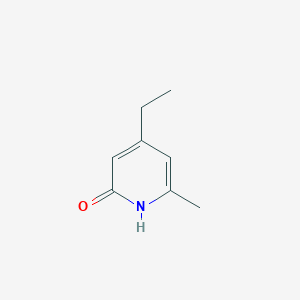
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hcl](/img/structure/B13889444.png)
![2-Hydroxy-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13889447.png)
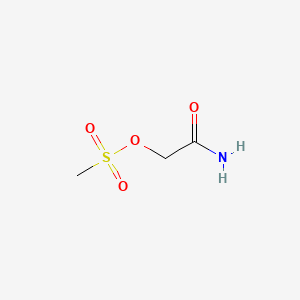
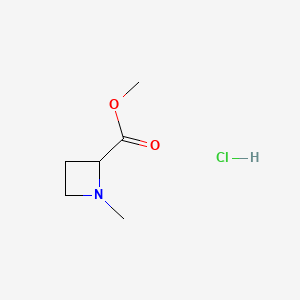
![Spiro[3.5]nonane-2-carbaldehyde](/img/structure/B13889462.png)
![[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13889466.png)
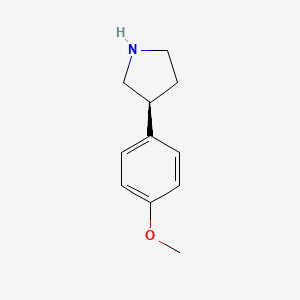
![1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13889476.png)
![3-[(3-Nitropyridin-2-yl)amino]benzonitrile](/img/structure/B13889482.png)
